molecular formula C12H14ClNOS B2728092 1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine CAS No. 1788771-48-1

1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine

Cat. No.: B2728092
CAS No.: 1788771-48-1
M. Wt: 255.76
InChI Key: LVGZLEXJTYJFCY-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine is a synthetic organic compound that features a chlorophenyl group attached to a pyrrolidinyl methanone structure with a methylthio substituent

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into molecular mechanisms and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine typically involves the reaction of 2-chlorobenzoyl chloride with 3-(methylthio)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Starting Materials: 2-chlorobenzoyl chloride, 3-(methylthio)pyrrolidine, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, typically in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(pyrrolidin-1-yl)methanone: Lacks the methylthio group, which may affect its reactivity and biological activity.

    (3-Chlorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with the chlorine atom in a different position, potentially altering its properties.

    (2-Chlorophenyl)(3-(methylthio)pyrrolidin-1-yl)ethanone: Similar but with an ethanone group instead of methanone, which may influence its chemical behavior.

Uniqueness

The presence of the methylthio group in 1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity profiles. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

(2-chlorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-16-9-6-7-14(8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGZLEXJTYJFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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